molecular formula C13H16N2O2S2 B3081757 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine CAS No. 111032-36-1

1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine

Cat. No. B3081757
CAS RN: 111032-36-1
M. Wt: 296.4 g/mol
InChI Key: WYECLMZMTKSUHR-UHFFFAOYSA-N
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Description

“1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine” is a chemical compound with the molecular formula C13H16N2O2S2 and a molecular weight of 296.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine” consists of a piperidine ring with a sulfonyl group attached to it, which is further connected to a phenyl ring with an isothiocyanate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine” include a molecular weight of 296.41 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemical Biology and Proteomics

1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine is employed in chemical biology and proteomics research. Its reactive isothiocyanate group allows it to selectively label amino acids or proteins. Researchers use it to study protein-protein interactions, post-translational modifications, and protein localization within cells .

Fluorescent Labeling and Imaging

The compound’s fluorescent properties make it valuable for labeling biomolecules. By attaching a fluorophore to the isothiocyanate group, scientists can visualize cellular processes, track protein movement, and study protein dynamics in live cells. Its stability and low background fluorescence enhance imaging experiments .

Drug Delivery Systems

Researchers explore 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine as a component in drug delivery systems. Its reactivity allows for conjugation with therapeutic agents, enabling targeted drug delivery to specific tissues or cells. The compound’s stability ensures controlled release of drugs at the desired site .

Materials Science and Surface Modification

Surface modification plays a crucial role in materials science. This compound can be used to functionalize surfaces, such as nanoparticles, polymers, or glass slides. Its isothiocyanate group reacts with amino groups on surfaces, allowing researchers to tailor material properties for specific applications .

Bioconjugation and Antibody Labeling

1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine is employed in bioconjugation reactions. Researchers use it to link antibodies, enzymes, or other biomolecules to surfaces, beads, or nanoparticles. This facilitates diagnostic assays, immunoassays, and protein purification .

Chemical Synthesis and Medicinal Chemistry

Medicinal chemists utilize this compound as a building block in the synthesis of novel molecules. Its sulfonamide and isothiocyanate moieties allow for diverse chemical transformations. Researchers can modify its structure to create potential drug candidates or probe biological pathways .

properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-11-6-8-15(9-7-11)19(16,17)13-4-2-12(3-5-13)14-10-18/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYECLMZMTKSUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206285
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine

CAS RN

111032-36-1
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111032-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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